AM694 3-iodo isomer AM694 3-iodo isomer AM694 is a potent synthetic cannabinoid (CB) with Ki values of 0.08 and 1.44 nM for the CB1 and CB2 receptors, respectively. AM694 3-iodo isomer is an analog of AM694 which contains a 3-iodophenyl group linked by methanone to the indole base. Its affinity for CB receptors has not been determined. This compound is intended for forensic applications.
Brand Name: Vulcanchem
CAS No.: 1427325-91-4
VCID: VC0118934
InChI: InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18(17-9-2-3-10-19(17)23)20(24)15-7-6-8-16(22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2
SMILES: C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I
Molecular Formula: C20H19FINO
Molecular Weight: 435.3 g/mol

AM694 3-iodo isomer

CAS No.: 1427325-91-4

Cat. No.: VC0118934

Molecular Formula: C20H19FINO

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

AM694 3-iodo isomer - 1427325-91-4

CAS No. 1427325-91-4
Molecular Formula C20H19FINO
Molecular Weight 435.3 g/mol
IUPAC Name [1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone
Standard InChI InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18(17-9-2-3-10-19(17)23)20(24)15-7-6-8-16(22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2
Standard InChI Key QIKGCUFVLWGTKU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I

Chemical Structure and Properties

Structural Characteristics

AM694 3-iodo isomer features a distinctive molecular architecture consisting of three main structural components:

  • An indole core with a 5-fluoropentyl substituent at the N1 position

  • A 3-iodophenyl group

  • A methanone (carbonyl) bridge connecting the indole and iodophenyl moieties

The official IUPAC nomenclature for this compound is (1-(5-fluoropentyl)-1H-indol-3-yl)(3-iodophenyl)methanone, reflecting its structural organization . The compound's structure is characterized by the specific positioning of the iodine atom at the meta (3') position of the phenyl ring, which distinguishes it from other positional isomers such as the 4-iodo variant .

Chemical Properties

AM694 3-iodo isomer possesses the following chemical properties:

PropertyValueSource
CAS Registry Number1427325-91-4
Molecular FormulaC₂₀H₁₉FINO
Molecular Weight435.3 g/mol
InChIKeyQIKGCUFVLWGTKU-UHFFFAOYSA-N
AppearanceCrystalline solid

The presence of the iodine atom at the meta position of the phenyl ring gives this compound distinct chemical characteristics compared to other synthetic cannabinoids, potentially affecting its binding affinity and pharmacological profile .

Physical and Spectroscopic Properties

Physical Characteristics

AM694 3-iodo isomer exists as a crystalline solid at room temperature . The compound has demonstrated stability of at least 5 years when stored properly at -20°C . These physical characteristics are important considerations for both analytical standard preparation and research applications.

Spectroscopic Profile

The compound exhibits the following spectroscopic properties:

Spectroscopic ParameterValue
UV/Vis absorption maxima (λmax)215, 252, 321 nm
FluorescenceExhibits distinct fluorescence spectral fingerprinting (FSF) patterns after photochemical degradation

Research indicates that AM694 3-iodo isomer, like other synthetic cannabinoids, demonstrates photochemical activity that gives rise to distinct fluorescence spectral fingerprints (FSFs) after irradiation . This photochemical reactivity is sensitive to structural features and may be related to shifts in electronic structure and cross-conjugation, offering potential for enhanced discrimination of this compound from other synthetic cannabinoids .

Analytical Detection and Identification

Analytical Methods

Detection and identification of AM694 3-iodo isomer can be accomplished through several analytical techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) have been employed for detection of synthetic cannabinoids including AM694 analogs

  • Gas Chromatography-Mass Spectrometry (GC-MS) methods are also applicable for analysis of this compound

  • Fluorescence Spectral Fingerprinting (FSF) represents an emerging technique that has shown potential for rapid assessment of synthetic cannabinoid presence through photochemical reactivity patterns

Research has demonstrated that tracking photochemical reactivity via FSFs may enhance discrimination of synthetic cannabinoids like AM694 3-iodo isomer, with potential integration into portable devices for field detection .

Immunoassay Detection

Standard immunochemical assays commonly used for synthetic cannabinoid screening may have limited effectiveness for detecting AM694 3-iodo isomer specifically. According to available research, some immunoassay platforms may include this compound in their detection panels, though cross-reactivity information is limited . The compound has been included in comprehensive toxicology arrays for forensic testing .

Research Applications

Forensic Applications

AM694 3-iodo isomer serves important functions in forensic toxicology:

  • As an analytical standard for identification and quantification of the compound in forensic samples

  • In comparative studies with other synthetic cannabinoids to establish structural-activity relationships

  • For development and validation of new analytical methods for synthetic cannabinoid detection

The compound is explicitly described as intended for forensic applications in multiple sources , highlighting its significance in this field.

Research Significance

In research contexts, AM694 3-iodo isomer provides value for:

  • Structure-activity relationship studies of synthetic cannabinoids

  • Investigation of analytical detection methods, particularly photochemical fingerprinting approaches

  • Comparison studies with positional isomers (such as the 4-iodo variant) to understand how subtle structural changes affect physicochemical and analytical properties

Scientific publications have utilized this compound in research exploring novel detection methods for synthetic cannabinoids, including photochemical fingerprinting techniques that can potentially enhance discrimination between structurally similar compounds .

Safety ParameterClassification
NFPA Rating (Health-Fire-Reactivity)0-0-0
HMIS Rating (Health-Fire-Reactivity)0-0-0
GHS Hazard ClassificationNot classified
GHS Hazard StatementsNone

Comparison with Related Compounds

Structural Relationships

AM694 3-iodo isomer belongs to a family of structurally related compounds:

CompoundCAS NumberStructural Distinction
AM694 3-iodo isomer1427325-91-4Iodine at 3-position of phenyl ring
AM694 4-iodo isomer1427325-92-5Iodine at 4-position of phenyl ring
AM694 (parent compound)Not specified in search resultsOriginal structure with iodine at different position

These compounds share the common [1-(5-fluoropentyl)indol-3-yl]-phenylmethanone core structure but differ in the position of the iodine substituent on the phenyl ring .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator